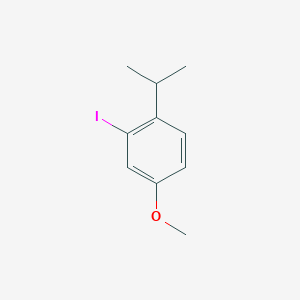![molecular formula C14H20N2 B15223883 1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
1',7-Dimethylspiro[indoline-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,7-Dimethylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural novelty.
Métodos De Preparación
The synthesis of 1’,7-Dimethylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common synthetic route includes the reaction of an indoline derivative with a piperidine derivative under specific conditions that promote spirocyclization. For instance, the reaction may involve the use of a strong base to deprotonate the indoline, followed by nucleophilic attack on the piperidine ring to form the spirocyclic structure .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to enhance scalability .
Análisis De Reacciones Químicas
1’,7-Dimethylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or piperidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1’,7-Dimethylspiro[indoline-3,4’-piperidine] exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can interact with proteins such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), suggesting potential pathways for its biological activity .
Comparación Con Compuestos Similares
1’,7-Dimethylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Spiroindolines: These compounds feature a spirocyclic indoline structure and have been studied for their potential as insecticides and therapeutic agents.
The uniqueness of 1’,7-Dimethylspiro[indoline-3,4’-piperidine] lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of other spirocyclic compounds.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1',7-dimethylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-11-4-3-5-12-13(11)15-10-14(12)6-8-16(2)9-7-14/h3-5,15H,6-10H2,1-2H3 |
Clave InChI |
KOBFSBHEZDQWFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3(CCN(CC3)C)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
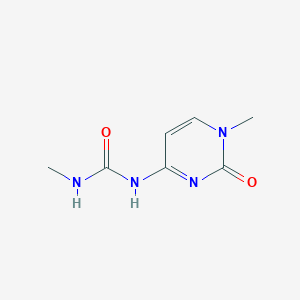
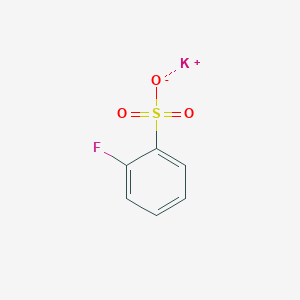
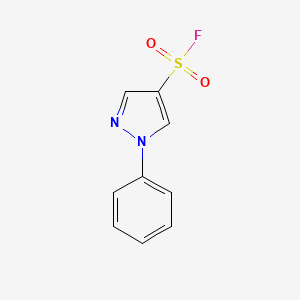
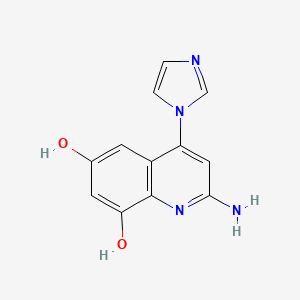
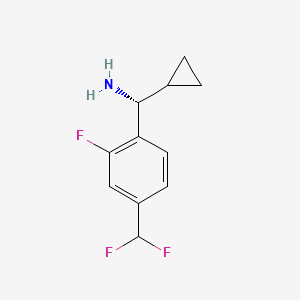
![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

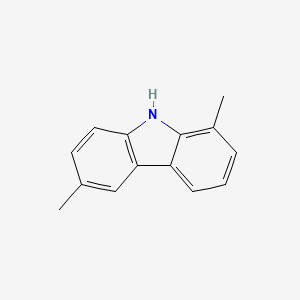
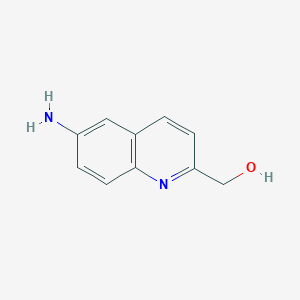
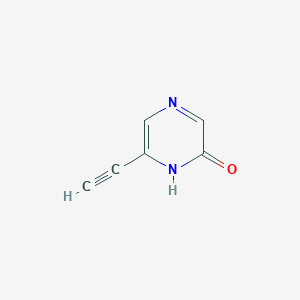
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
